molecular formula C15H22N2O3 B1280655 tert-butyl N-(4-morpholin-4-ylphenyl)carbamate CAS No. 564483-40-5

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate

Cat. No.: B1280655
CAS No.: 564483-40-5
M. Wt: 278.35 g/mol
InChI Key: SRMBUHFNPUQJFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate can be synthesized through a reaction involving 4-morpholinoaniline and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Tert-butyl N-(4-morpholin-4-ylphenyl)carbamate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activity. This compound, characterized by its unique structural features, including a morpholine ring and a carbamate moiety, has shown promise in various therapeutic applications, particularly in the context of enzyme inhibition and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O3, with a molecular weight of approximately 278.352 g/mol. The presence of the morpholine ring enhances its solubility and biological activity, making it an interesting candidate for medicinal applications.

Structural Representation

Feature Description
Molecular Formula C15H22N2O3
Molecular Weight 278.352 g/mol
Functional Groups Tert-butyl, morpholine, carbamate

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors involved in various biochemical pathways. The mechanism typically involves binding at the active sites of these targets, leading to inhibition of their activity. This inhibition can modulate pathways related to cell growth, differentiation, and apoptosis.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor in enzymatic pathways associated with cancer cell proliferation. For instance, studies have shown that compounds structurally similar to this compound exhibit inhibitory effects on kinases involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study exploring the effects of related compounds demonstrated significant inhibition of specific kinases, suggesting that this compound may possess similar properties. The morpholine moiety is believed to enhance cellular penetration and interaction with biological targets.

Interaction with Biological Targets

Preliminary data from interaction studies suggest that this compound may bind effectively to receptors involved in signal transduction pathways related to cancer progression. This binding could lead to altered cellular responses and potential therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound Name Structure Biological Activity Unique Features
Tert-butyl N-(3-amino-4-morpholin-4-ylphenyl)carbamateC15H22N2O3Inhibitor of specific kinasesContains an amino group that may enhance binding
Tert-butyl N-(2-hydroxyphenyl)carbamateC12H17NO3Moderate antimicrobial activityLacks the morpholine ring but retains carbamate functionality
Tert-butyl N-(morpholin-3-ylphenyl)carbamateC15H22N2O3Potential anti-inflammatory effectsDifferent positioning of morpholine enhances selectivity

The structural arrangement of this compound optimizes its interaction with biological targets while maintaining favorable pharmacokinetic properties.

Applications in Medicinal Chemistry

The versatility of this compound extends beyond enzyme inhibition; it has potential applications in various fields:

  • Cancer Therapy : As an inhibitor of pathways associated with tumor growth.
  • Neuroprotection : Potential use in preventing neurodegeneration through modulation of amyloid beta aggregation.
  • Drug Development : Serves as a model compound for studying enzyme interactions and binding affinities.

Neuroprotective Studies

Research into related compounds has indicated their ability to inhibit amyloidogenesis, which is crucial for conditions like Alzheimer's disease. For example, a compound structurally similar to this compound demonstrated significant inhibition of amyloid beta aggregation, suggesting potential neuroprotective effects .

Properties

IUPAC Name

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMBUHFNPUQJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467359
Record name tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564483-40-5
Record name tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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